N-(2,4-dichlorophenyl)naphthalene-1-carboxamide
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Overview
Description
N-(2,4-dichlorophenyl)naphthalene-1-carboxamide is a chemical compound that belongs to the class of arylcarboxamides It is characterized by the presence of a naphthalene ring attached to a carboxamide group, which is further substituted with a 2,4-dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorophenyl)naphthalene-1-carboxamide typically involves the reaction of 2,4-dichloroaniline with naphthalene-1-carboxylic acid or its derivatives. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dichlorophenyl)naphthalene-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where the chlorine atoms or other substituents are replaced by different functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthalene-1,4-dicarboxylic acid derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(2,4-dichlorophenyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets. For instance, in the context of its anti-tubercular activity, the compound inhibits the mycobacterial membrane protein large 3 (MmpL3), which is essential for the transport of mycolic acids in Mycobacterium tuberculosis. This inhibition disrupts the bacterial cell wall synthesis, leading to cell death .
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dichlorophenyl)naphthalene-2-carboxamide
- N-(4-(2,4-dichlorophenyl)thiazol-2-yl)adamantane-1-carboxamide
- 2,4-dichlorophenyl N-(1-naphthyl)carbamate
Uniqueness
N-(2,4-dichlorophenyl)naphthalene-1-carboxamide is unique due to its specific substitution pattern and the presence of both naphthalene and dichlorophenyl groups. This unique structure contributes to its distinct chemical properties and biological activities, setting it apart from other similar compounds .
Properties
Molecular Formula |
C17H11Cl2NO |
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Molecular Weight |
316.2 g/mol |
IUPAC Name |
N-(2,4-dichlorophenyl)naphthalene-1-carboxamide |
InChI |
InChI=1S/C17H11Cl2NO/c18-12-8-9-16(15(19)10-12)20-17(21)14-7-3-5-11-4-1-2-6-13(11)14/h1-10H,(H,20,21) |
InChI Key |
ZCHAPVSAKOFUJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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